molecular formula C15H13ClN2O2S B5787224 3-(5-Chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

3-(5-Chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B5787224
M. Wt: 320.8 g/mol
InChI Key: XMHZKPNXZIOXLJ-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of chloro, methoxy, and dimethyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 3-(5-Chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate thiophene and pyrimidine precursors under specific conditions.

    Introduction of the chloro and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions using reagents such as chlorinating agents and methoxylating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

3-(5-Chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Pharmacology: Research has focused on understanding the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in biological systems.

    Materials Science: The unique chemical properties of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Biology: Studies have explored the compound’s effects on cellular processes, including its role in modulating signal transduction pathways and gene expression.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cellular proliferation and survival. Additionally, the compound’s ability to interact with DNA or RNA can influence gene expression and protein synthesis.

Comparison with Similar Compounds

3-(5-Chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:

    Thienopyrimidine derivatives: These compounds share the thienopyrimidine core structure but differ in the substituents attached to the core. Examples include 2-amino-4-(3,4-dichlorophenyl)-thieno[2,3-d]pyrimidine and 4-(4-methoxyphenyl)-thieno[2,3-d]pyrimidine.

    Pyridopyrimidine derivatives: These compounds have a pyridine ring fused to a pyrimidine ring, such as 2-(4-chlorophenyl)-pyrido[2,3-d]pyrimidin-4-one.

    Quinazoline derivatives: These compounds contain a benzene ring fused to a pyrimidine ring, such as 4-(3-chlorophenyl)-quinazoline.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, which distinguish it from other related compounds.

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c1-8-9(2)21-14-13(8)15(19)18(7-17-14)11-6-10(16)4-5-12(11)20-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHZKPNXZIOXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)C3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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